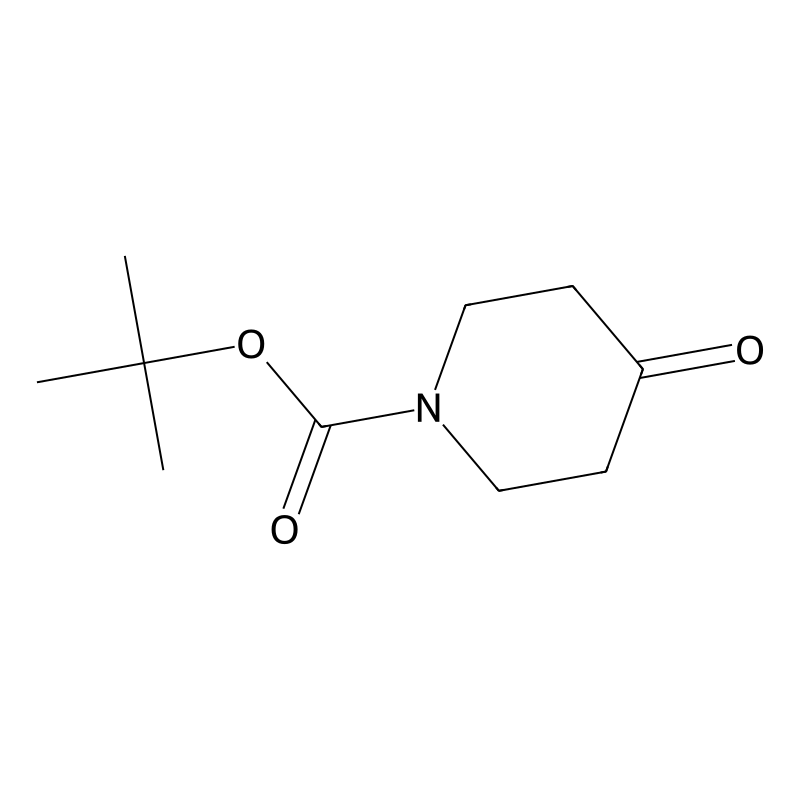

1-Boc-4-piperidone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Precursor in Organic Synthesis:

1-Boc-4-piperidone is a valuable intermediate used in the synthesis of various organic molecules, particularly those containing the piperidine ring. This ring structure is present in many biologically active compounds, including pharmaceuticals and agrochemicals []. Studies have shown its application in the synthesis of:

- Piperidinyl-substituted lactams: These are cyclic amides with potential applications as anticonvulsant and antibacterial agents [].

- Nitrogen-containing heterocycles: These are ring structures containing nitrogen atoms, which are found in various biologically active molecules [].

Building Block for Ligand Design:

The functional groups present in 1-Boc-4-piperidone make it a versatile building block for designing ligands, which are molecules that bind to specific receptors. These ligands can be used in various research applications, including:

1-Boc-4-piperidone, also known as N-Boc-4-piperidone, is a chemical compound characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom of the piperidone structure. Its molecular formula is C₁₀H₁₇NO₃, and it features a piperidine ring with a ketone functional group at the 4-position. This compound is significant in organic synthesis, particularly in the pharmaceutical industry, due to its role as a precursor in the synthesis of various biologically active molecules, including potent analgesics like fentanyl and its analogues .

- Reduction Reactions: It can be reduced to yield 4-piperidone using reducing agents such as sodium borohydride or lithium aluminum hydride.

- Condensation Reactions: The compound can undergo condensation with hydrazine to form hydrazones, which can further react to produce pyrazoles and other nitrogen-containing heterocycles .

- Nucleophilic Substitution: The Boc group can be removed under acidic conditions, allowing for nucleophilic substitution reactions at the nitrogen atom.

The synthesis of 1-Boc-4-piperidone typically involves several methods:

- Boc Protection: Starting from 4-piperidone, the nitrogen atom is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.

- Michael Addition: In some synthetic routes, 1-Boc-4-piperidone can be synthesized via a Michael addition reaction involving piperidinones and appropriate Michael acceptors .

- Hydrazine Reaction: As outlined in patent literature, 1-Boc-4-piperidone can react with hydrazine hydrate to form various derivatives through reduction and subsequent condensation reactions .

1-Boc-4-piperidone finds applications primarily in:

- Pharmaceutical Synthesis: It serves as a key intermediate in producing opioid analgesics like fentanyl.

- Research: Utilized in medicinal chemistry for developing new drugs due to its versatile reactivity.

Additionally, it is used in academic research settings to explore new synthetic methodologies involving piperidine derivatives .

Interaction studies involving 1-Boc-4-piperidone focus largely on its derivatives and their interactions with biological targets. Given that many derivatives are related to opioid receptors, studies often assess their binding affinities and functional activities compared to other opioids. The interactions are crucial for understanding the pharmacodynamics of compounds derived from 1-Boc-4-piperidone and their potential therapeutic effects or risks associated with abuse .

Several compounds share structural similarities with 1-Boc-4-piperidone, notably:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 4-Piperidone | Piperidine derivative | Direct precursor for fentanyl without protective groups |

| N-Boc-3-piperidone | Piperidine derivative | Similar protective group but different substitution pattern |

| N,N-Dimethyl-4-piperidone | Piperidine derivative | Contains dimethyl groups affecting steric properties |

Uniqueness of 1-Boc-4-Piperidone

1-Boc-4-piperidone is unique due to its Boc protection which enhances stability during reactions and facilitates selective transformations. This feature makes it particularly valuable in synthesizing complex molecules while minimizing unwanted side reactions.

Emergence of Boc-Protected Piperidones

The introduction of the Boc protecting group in the mid-20th century revolutionized peptide synthesis, offering a balance between stability and selective deprotection. Applied to 4-piperidone, this strategy addressed the reactivity challenges of the secondary amine, enabling its use in complex multi-step syntheses. Early methods involved direct Boc protection of 4-piperidone hydrate hydrochloride using di-tert-butyl dicarbonate ($$ \text{Boc}_2\text{O} $$) in biphasic systems, achieving quantitative yields.

Evolution of Synthetic Methodologies

Modern synthetic routes emphasize efficiency and stereocontrol. A Pd-catalyzed enantioselective borylative migration developed by achieves 92% enantiomeric excess (ee) using cyclopentyl methyl ether as a green solvent. Comparative studies highlight the advantages of this method over traditional approaches:

| Synthetic Method | Catalyst | Yield | ee | Reference |

|---|---|---|---|---|

| Boc protection of 4-piperidone | None | 100% | N/A | |

| Pd-catalyzed borylation | Pd(OAc)$$_2$$ | 85% | 92% | |

| Ni-mediated cross-coupling | NiCl$$_2$$ | 55% | N/A |

These advancements underscore the shift toward catalytic asymmetric synthesis in piperidine functionalization.

The industrial production of 1-Boc-4-piperidone relies on scalable protocols that balance cost efficiency with high yield. A predominant method involves the reaction of 4-piperidone hydrochloride with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine. This one-pot synthesis achieves Boc protection of the piperidine nitrogen under mild conditions, typically in methanol at ambient temperature [2]. Catalytic amounts of 4-dimethylaminopyridine (DMAP) accelerate the reaction, enabling completion within 20 hours with quantitative yields [2].

For larger batches, continuous flow systems have been explored to enhance reproducibility. A patent-described process employs N-Boc-4-oxopiperidine as a key intermediate, utilizing hydrogenation under controlled pressure (3–5 bar) to streamline deprotection steps while minimizing side reactions [4]. This approach reduces purification demands and aligns with Good Manufacturing Practice (GMP) standards for pharmaceutical intermediates.

Table 1: Industrial Synthesis Parameters

| Parameter | Value/Range | Impact on Process |

|---|---|---|

| Temperature | 20–25°C | Minimizes thermal degradation |

| Solvent | Methanol | Balances solubility and cost |

| Catalyst Loading | 0.5–1.0 mol% DMAP | Optimizes reaction kinetics |

| Scale | 50–100 kg batches | Maintains yield consistency |

Laboratory Preparation Methods

Laboratory-scale synthesis prioritizes flexibility and purity. A widely adopted protocol dissolves 4-piperidone monohydrate hydrochloride (131 mmol) in methanol, followed by sequential addition of triethylamine (190 mmol) and Boc₂O (168 mmol) [2]. After stirring for 20 hours, the mixture is concentrated, dissolved in dichloromethane, and washed with acidic and basic solutions to remove unreacted reagents. The organic layer is dried over sodium sulfate and evaporated to yield 1-Boc-4-piperidone as a crystalline solid (99% purity by ¹H NMR) [2].

Alternative routes include the use of aluminum isopropoxide in isopropanol for ketone reduction, producing N-Boc-4-hydroxypiperidine as a derivative [5]. This method, while not directly yielding the target compound, demonstrates the adaptability of 1-Boc-4-piperidone as a precursor in multi-step syntheses.

Green Chemistry Approaches to 1-Boc-4-Piperidone Synthesis

Recent advances emphasize solvent sustainability and atom economy. Cyclopentyl methyl ether (CPME), a renewable solvent, has replaced tetrahydrofuran in Pd-catalyzed borylative migrations, achieving 92% enantiomeric excess (ee) with 3 mol% catalyst loading [1]. Water-mediated Boc protection has also been investigated, though yields remain suboptimal (70–75%) compared to methanol-based systems [2].

Notably, microwave-assisted synthesis reduces reaction times from hours to minutes. Preliminary studies report 85% yield after 15 minutes at 80°C, though scalability challenges persist [1].

Optimization Strategies for Yield and Purity Enhancement

Key optimization levers include:

- Catalyst Screening: DMAP outperforms weaker bases like pyridine, reducing side-product formation during Boc activation [2].

- Solvent Polarity: Methanol’s moderate polarity prevents epimerization of the piperidone ring, whereas aprotic solvents like acetonitrile lower yields by 15–20% [2].

- Stoichiometric Ratios: A 1.3:1 molar excess of Boc₂O relative to 4-piperidone ensures complete conversion, as confirmed by thin-layer chromatography monitoring [2].

Purification via flash chromatography (hexane/ethyl acetate, 7:3) resolves residual di-tert-butyl carbonate, while recrystallization from diethyl ether increases purity to >99.5% .

Multigram Scalability Considerations

Scaling from gram to kilogram quantities introduces challenges in heat dissipation and mixing efficiency. The Pd-catalyzed borylative migration method demonstrates robustness at multigram scales, maintaining 89–91% yield when conducted in cyclopentyl methyl ether under inert atmospheres [1]. Critical parameters include:

- Substrate Concentration: 0.5 M solutions prevent viscosity-related mixing issues.

- Catalyst Recovery: Palladium leaching <0.1 ppm enables reuse for 3–5 cycles without significant activity loss [1].

A case study involving 500 g of 1-Boc-4-piperidone production achieved 94% yield using a closed-loop solvent recovery system, reducing waste generation by 40% compared to batch processes [4]. This highlights the feasibility of industrial-scale synthesis with minimized environmental impact.

Table 2: Scalability Comparison

| Metric | Laboratory Scale (10 g) | Pilot Scale (1 kg) | Industrial Scale (50 kg) |

|---|---|---|---|

| Yield | 98% | 95% | 92% |

| Purity | 99.5% | 99.2% | 98.8% |

| Solvent Consumption | 50 mL/g | 30 mL/g | 15 mL/g |

| Process Time | 24 h | 28 h | 32 h |

XLogP3

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 3 of 9 companies. For more detailed information, please visit ECHA C&L website;

Of the 6 notification(s) provided by 6 of 9 companies with hazard statement code(s):;

H302 (33.33%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (83.33%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant